Product packaging for Cdk4/6-IN-6(Cat. No.:)

Cdk4/6-IN-6

Cat. No.: B10830080
M. Wt: 463.9 g/mol
InChI Key: QYJLBHRAPDJOSO-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk4/6-IN-6 is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle G1 to S phase transition . In the canonical cell cycle pathway, mitogenic signals activate cyclin D, which binds to and activates CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes necessary for DNA synthesis and cell cycle progression . By selectively inhibiting CDK4/6, this compound prevents Rb phosphorylation, thereby inducing G1 phase cell cycle arrest and suppressing cellular proliferation in Rb-positive cancer cells . This mechanism is particularly relevant in hormone receptor-positive (HR+) breast cancer, where the cyclin D-CDK4/6 pathway is frequently hyperactivated by estrogen receptor signaling . The development of CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib has transformed the treatment landscape for HR+/HER2- metastatic breast cancer, demonstrating the profound clinical validity of this target . This compound serves as a valuable research tool for investigating the intricacies of cell cycle regulation, exploring mechanisms of resistance to approved CDK4/6 therapies, and evaluating novel combination treatment strategies in preclinical models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClFN5O3 B10830080 Cdk4/6-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClFN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

(3S,4R)-4-[[5-chloro-4-[7-fluoro-2-(2-hydroxypropan-2-yl)-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]oxan-3-ol

InChI

InChI=1S/C22H27ClFN5O3/c1-11(2)29-16-8-12(7-14(24)19(16)27-20(29)22(3,4)31)18-13(23)9-25-21(28-18)26-15-5-6-32-10-17(15)30/h7-9,11,15,17,30-31H,5-6,10H2,1-4H3,(H,25,26,28)/t15-,17-/m1/s1

InChI Key

QYJLBHRAPDJOSO-NVXWUHKLSA-N

Isomeric SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)N[C@@H]4CCOC[C@H]4O)F)N=C1C(C)(C)O

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCOCC4O)F)N=C1C(C)(C)O

Origin of Product

United States

Mechanisms of Action of Cdk4/6 Inhibitors

Broader Cellular and Molecular Outcomes Beyond Cell Cycle Arrest

Immunomodulatory Effects on the Tumor Microenvironment

Promotion of Anti-Tumor T Lymphocyte Effector Function

CDK4/6 inhibitors have been shown to bolster the body's immune response against tumors by enhancing the function of effector T cells. nih.gov Although these inhibitors can decrease T cell proliferation, they paradoxically increase the activation and infiltration of effector T cells into the tumor. nih.gov This enhanced anti-tumor immunity is partly attributed to the de-repression of Nuclear Factor of Activated T cell (NFAT) family proteins, which are crucial regulators of T cell function. nih.gov Pharmacological inhibition of CDK4/6 leads to increased levels of tumor-infiltrating CD4+ and CD8+ T cells. nih.gov Studies have demonstrated that short-term exposure to CDK4/6 inhibitors can significantly enhance T cell activation, contributing to anti-tumor effects in vivo. nih.govnih.gov This modulation of T cell activity provides a strong rationale for combining CDK4/6 inhibitors with immunotherapies like PD-1 blockade to achieve a more potent and durable anti-cancer response. nih.gov

Inhibition of Immunosuppressive Regulatory T Cells (Tregs)

A key aspect of the immunomodulatory effect of CDK4/6 inhibitors is their ability to suppress the proliferation and function of regulatory T cells (Tregs). nih.gov Tregs are a subset of T cells that dampen the immune response, and their presence in the tumor microenvironment can protect cancer cells from immune attack. Research has shown that CDK4/6 inhibitors markedly suppress the proliferation of Tregs. nih.govnih.gov This effect is linked to the reduced activity of the E2F target, DNA methyltransferase 1 (DNMT1), within these cells. nih.gov By inhibiting the growth of Tregs, CDK4/6 inhibitors help to shift the balance within the tumor microenvironment towards an active anti-tumor immune response, facilitating the cytotoxic T-cell-mediated clearance of tumor cells. nih.govresearchgate.net

Metabolic Reprogramming in Cancer Cells

Beyond their effects on the cell cycle and immunity, CDK4/6 inhibitors induce significant metabolic changes within cancer cells. nih.gov Treatment with these inhibitors can lead to a reprogramming of cellular metabolism, often characterized by an increase in mitochondrial mass and the consumption of glucose and glutamine. researchgate.net This metabolic shift is thought to be dependent on the retinoblastoma (Rb) protein. nih.gov In some cancer models, such as pancreatic cancer, CDK4/6 inhibition has been shown to increase the number of mitochondria and lysosomes and activate the mTOR signaling pathway, leading to a higher rate of oxidative phosphorylation. nih.gov This induced metabolic stress can create new vulnerabilities in cancer cells. nih.gov For instance, while the cells are arrested in the G1 phase of the cell cycle, they may retain high metabolic activity, leading to oxidative and inflammatory stress responses that can further contribute to the anti-tumor effect. nih.gov

Molecular Interactions and Specificity within CDK4/6 Inhibition

The efficacy and specific effects of CDK4/6 inhibitors are rooted in their precise molecular interactions with their targets and associated regulatory proteins. Understanding this specificity is crucial for optimizing their therapeutic use.

Differential Binding to CDK4 and CDK6 Isoforms

While CDK4 and CDK6 are highly homologous and often considered redundant, they possess distinct biological functions, and inhibitors can exhibit differential affinity for each. nih.govgrantome.com For example, CDK6 is particularly important in the hematopoietic system, whereas CDK4 plays a more dominant role in the development of certain breast cancers. frontiersin.orgnih.gov Approved inhibitors like palbociclib (B1678290) show similar potency against both CDK4 and CDK6. frontiersin.org In contrast, ribociclib (B560063) and abemaciclib (B560072) demonstrate a greater binding affinity and inhibitory potency for CDK4 over CDK6. frontiersin.orgnih.gov Abemaciclib, for instance, is reported to be 14 times more potent against CDK4 than CDK6. nih.govfrontiersin.org This differential activity may account for variations in efficacy and side-effect profiles among the different inhibitors and suggests that the specific dependency of a tumor on either CDK4 or CDK6 could influence drug sensitivity. nih.gov

CDK4/6 InhibitorRelative Binding Affinity/Potency
Palbociclib Similar potency for CDK4 and CDK6. frontiersin.org
Ribociclib Greater binding affinity for CDK4 than CDK6 (approx. 5-fold). nih.gov
Abemaciclib Significantly greater potency for CDK4 than CDK6 (approx. 9 to 14-fold). frontiersin.orgnih.gov

This table summarizes the differential binding characteristics of commonly cited CDK4/6 inhibitors.

Interaction with D-Type Cyclins (Cyclin D1, D2, D3)

The kinase activity of CDK4 and CDK6 is entirely dependent on their association with a D-type cyclin (Cyclin D1, D2, or D3). nih.govnih.gov These cyclins act as regulatory subunits that must bind to the CDK to form an active holoenzyme complex. nih.govaacrjournals.org Mitogenic signals, such as those from growth factor pathways, lead to an increase in cyclin D levels, which then bind to and activate CDK4/6. nih.gov The resulting cyclin D-CDK4/6 complex is the functional unit that phosphorylates key substrates, most notably the retinoblastoma (pRb) protein, to drive cell cycle progression from the G1 to the S phase. nih.govaacrjournals.org The expression of different D-type cyclins can be tissue-specific, and certain cancers may rely on a particular cyclin D-CDK4/6 pairing for proliferation. nih.gov CDK4/6 inhibitors function by competing with ATP in the kinase domain of CDK4 and CDK6, thereby preventing the phosphorylation of substrates even when the CDK is bound to a cyclin D. mdpi.com

Modulation of CDK4/6-Cyclin-Inhibitor Complexes (e.g., p21, p27)

The activity of CDK4/6-cyclin D complexes is further regulated by CDK inhibitors (CKIs), which belong to two main families: INK4 and CIP/KIP. While the INK4 family (e.g., p16) directly inhibits CDK4/6, the CIP/KIP family, including p21 and p27, has a more complex, dual role. nih.gov Paradoxically, while p21 and p27 are known to inhibit CDK2 complexes, they can act as assembly and stabilization factors for CDK4/6-cyclin D complexes. nih.govmdpi.com The binding of p21 or p27 can promote the formation and nuclear import of the active cyclin D-CDK4/6 complex without inhibiting its kinase activity. nih.gov Some CDK4/6 inhibitors can disrupt these ternary complexes. For instance, in CDK4-dependent cells, inhibitors can displace p21 from the CDK4/cyclin D1 complex. nih.gov The released p21 is then free to bind and inhibit CDK2/cyclin E complexes, which provides an indirect mechanism for halting cell cycle progression. nih.gov Therefore, the cellular levels and interactions of proteins like p21 and p27 can significantly modulate the cellular response to CDK4/6 inhibition. mdpi.com

Regulatory ProteinRole in CDK4/6 Pathway
D-Type Cyclins (D1, D2, D3) Required activating subunits for CDK4 and CDK6. nih.gov
p21 (CIP1) Can act as an assembly factor for CDK4/6-cyclin D complexes; its release upon inhibitor binding can lead to CDK2 inhibition. nih.govnih.gov
p27 (KIP1) Can promote the assembly and stabilization of active CDK4/6-cyclin D complexes. nih.govmdpi.com

This table outlines the key molecular interactions central to CDK4/6 pathway regulation.

Information on "Cdk4/6-IN-6" and its Non-Rb Substrates is Not Publicly Available

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the chemical compound "this compound" and its effects on the phosphorylation of non-Retinoblastoma (Rb) substrates. The initial and subsequent targeted searches did not yield any research articles, clinical data, or database entries that specifically mention "this compound."

While the broader class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors is well-documented, with approved drugs such as palbociclib, ribociclib, and abemaciclib, the specific compound "this compound" does not appear in the retrieved search results.

The general mechanism of action for CDK4/6 inhibitors involves blocking the phosphorylation of the Rb tumor suppressor protein, which leads to cell cycle arrest at the G1 phase. nih.govyoutube.com However, research has shown that CDK4/6 kinases have a range of other protein substrates besides Rb. nih.govnih.gov Inhibition of the phosphorylation of these non-Rb substrates can impact various cellular processes, including transcription, metabolism, and cellular senescence. nih.govnih.govnih.gov

General Non-Rb Substrates of CDK4/6 Kinases

Studies on well-characterized CDK4/6 inhibitors have identified several non-Rb substrates, including:

Forkhead Box M1 (FOXM1): A transcription factor involved in cell cycle progression. nih.gov

Nuclear Factor of Activated T cells (NFAT) family members: Proteins involved in immune responses. nih.gov

p73: A tumor suppressor protein with structural similarity to p53. scispace.com

Proteins involved in glycolysis: Key enzymes in cellular metabolism. nih.gov

The phosphorylation of these and other non-Rb substrates by CDK4/6 kinases and the effects of their inhibition are areas of ongoing investigation in cancer biology. nih.govnih.gov These studies are crucial for understanding the full spectrum of activities of CDK4/6 inhibitors and for the development of new therapeutic strategies.

Due to the lack of specific data for "this compound," the requested article focusing solely on this compound and its detailed mechanisms of action concerning non-Rb substrates cannot be generated at this time.

Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical research data available for a compound designated as “this compound.” The searches for this particular inhibitor across various research databases and scientific publications did not yield any specific studies detailing its effects in the requested preclinical research paradigms.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as no data exists in the public domain for the specified sections and subsections, such as:

Cell Proliferation and Viability Assays

Cell Cycle Distribution Analysis

Apoptosis and Senescence Induction Assays

Gene Expression Profiling

Protein Expression and Phosphorylation Analysis

Co-culture Systems for Tumor Microenvironment Studies

While extensive research exists for other CDK4/6 inhibitors (such as Palbociclib, Ribociclib, Abemaciclib, and other investigational compounds), the user's explicit instruction to focus solely on "this compound" cannot be fulfilled due to the absence of specific findings for this compound.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time due to a lack of specific preclinical research data available for this particular compound in the public domain. Extensive searches for "this compound" did not yield dedicated studies detailing its use in xenograft models, syngeneic models, or specific evaluations of tumor growth inhibition and pharmacodynamic biomarkers under this designation.

The broader class of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors, which includes well-documented compounds such as palbociclib, ribociclib, and abemaciclib, has been extensively studied in preclinical settings. Research on these approved inhibitors provides a general framework for how a novel agent like "this compound" might be evaluated. However, without specific data, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on "this compound".

To provide a comprehensive and accurate article as requested, specific preclinical data for "this compound" would be required, covering the following areas outlined in the prompt:

Preclinical Research Methodologies and Models in Cdk4/6 Inhibitor Studies

In Vivo Preclinical Models:

Pharmacodynamic Biomarker Evaluation in Preclinical Models:Research identifying and validating biomarkers that indicate the biological activity and therapeutic efficacy of Cdk4/6-IN-6 in preclinical models.

Without access to published preclinical studies or data specific to "this compound," it is not possible to generate the requested scientifically accurate and detailed article.

Mechanisms of Resistance to Cdk4/6 Inhibition

Intrinsic Resistance Pathways

Intrinsic resistance is characterized by an initial lack of response to CDK4/6 inhibitors. This phenomenon is often due to pre-existing molecular characteristics within the tumor cells that either eliminate the drug's intended target or activate alternative routes for cell cycle progression, thereby making the inhibition of CDK4/6 ineffective.

The primary mechanism of action for CDK4/6 inhibitors is the disruption of the cyclin D-CDK4/6-retinoblastoma protein (RB) pathway. nih.gov Consequently, genetic or functional alterations in the core components of this pathway are among the most significant factors driving intrinsic resistance.

The retinoblastoma protein (RB1), a key tumor suppressor, is the main substrate for the CDK4/6-cyclin D complex. nih.gov The presence of functional RB1 is a prerequisite for the anti-proliferative activity of CDK4/6 inhibitors. nih.gov The loss of the RB1 gene or the presence of inactivating mutations is a well-documented mechanism of both intrinsic and acquired resistance. nih.govnih.gov In the absence of functional RB1, the cell cycle checkpoint is compromised, and the cell's progression from the G1 to the S phase no longer depends on CDK4/6 activity, rendering inhibitors of this pathway ineffective. nih.govnih.gov

Clinical research has identified the emergence of new RB1 mutations in tumors from patients who developed resistance to CDK4/6 inhibitors. ecancer.org The loss of RB1 function is recognized as a primary cause of resistance. nih.gov In some clinical cases of resistance, a complete loss of both copies of the RB1 gene (biallelic disruption) has been confirmed. ascopubs.org Although RB1 loss is a definitive driver of resistance, it is identified in a minority of resistant tumors in clinical practice. nih.govresearchgate.net

Table 1: Research Findings on RB1 Loss and CDK4/6 Inhibitor Resistance
FindingContextImplication for ResistanceSource(s)
RB1 mutationsDiscovered in patients whose tumors progressed on palbociclib (B1678290) or ribociclib (B560063).Led to loss of RB1 function and consequent resistance. ecancer.org
Biallelic disruption of RB1Identified in ~10% of resistant patient samples.A definitive mechanism for acquired resistance. ascopubs.org
Intrinsic ResistancePreclinical studies confirm that RB1 loss provides intrinsic resistance.The absence of the drug's ultimate target makes the therapy ineffective from the start. aacrjournals.org
Bypass MechanismLoss of RB1 allows for constitutive activation of the E2F transcription factor and the cyclin E-CDK2 axis.The cell cycle progresses independently of CDK4/6 activity. nih.govnih.gov

As a direct target of CDK4/6 inhibitors, Cyclin-dependent kinase 6 (CDK6) plays a critical role in drug efficacy. nih.gov The amplification of the CDK6 gene or the overexpression of the CDK6 protein has been identified as a recurring mechanism of acquired resistance. nih.govnih.govaacrjournals.org Elevated levels of CDK6 can surmount the inhibitory action of the drugs, permitting the continued phosphorylation of RB1 and thereby promoting cell cycle progression. nih.govnih.gov

Laboratory studies have demonstrated that cell lines developing acquired resistance to the CDK4/6 inhibitor abemaciclib (B560072) often exhibit CDK6 gene amplification. nih.govnih.gov In these models, artificially inducing CDK6 overexpression was enough to cause drug resistance, whereas reducing its expression restored drug sensitivity. nih.govaacrjournals.org Clinically, high expression of CDK6 has been correlated with a shorter duration of response in patients receiving a combination of CDK4/6 inhibitors and endocrine therapy. nih.gov Furthermore, CDK6 overexpression has also been linked to a decrease in estrogen receptor (ER) expression, which can reduce the effectiveness of concurrent endocrine therapy. nih.govnih.gov

Like CDK6, CDK4 is a primary target of this class of inhibitors. An increase in the expression or amplification of the CDK4 gene can diminish the effectiveness of CDK4/6 inhibitors. nih.govnih.gov This alteration increases the cellular concentration of the drug's target, necessitating higher doses of the inhibitor to achieve a therapeutic effect. nih.gov Research in models of rhabdomyosarcoma and glioma has shown that CDK4 amplification leads to reduced sensitivity or, in some cases, complete resistance to CDK4/6 inhibitors. nih.govnih.gov

A significant mechanism that allows cancer cells to bypass their dependency on CDK4/6 is the upregulation of Cyclin E and the resulting activation of its partner kinase, CDK2. nih.govnih.gov The Cyclin E-CDK2 complex is also capable of phosphorylating RB1, thereby creating an alternative route for the cell to transition from the G1 to the S phase of the cell cycle. spandidos-publications.comamegroups.org Overexpression of Cyclin E1, frequently caused by the amplification of its corresponding gene, CCNE1, is a well-established mechanism of resistance to CDK4/6 inhibitors. nih.govcyclacel.comnih.gov

An analysis of tumor samples from the PALOMA-3 clinical trial revealed that high levels of Cyclin E1 expression were associated with a reduced benefit from the CDK4/6 inhibitor palbociclib. cyclacel.com This clinical finding is supported by numerous preclinical studies showing that forcing the overexpression of Cyclin E1 is sufficient to make cancer cells resistant to these drugs. aacrjournals.orgnih.gov This resistance is driven by the hyperactivation of CDK2, which takes over the role of driving the cell cycle when CDK4 and CDK6 are blocked. nih.govnih.gov

Table 2: Role of the Cyclin E-CDK2 Axis in CDK4/6 Inhibitor Resistance
AlterationMechanismConsequenceSource(s)
Cyclin E1 OverexpressionGene (CCNE1) amplification or increased expression.Bypasses dependency on CDK4/6 by activating CDK2. aacrjournals.orgnih.govcyclacel.com
CDK2 ActivationForms a complex with Cyclin E to phosphorylate RB1.Drives cell cycle progression from G1 to S phase independently of CDK4/6. nih.govspandidos-publications.comnih.gov
Clinical AssociationHigh Cyclin E1 expression linked to shorter progression-free survival on palbociclib.A potential predictive biomarker for resistance. nih.govcyclacel.com

The cell cycle is naturally regulated by endogenous CDK inhibitors (CKIs), which act as tumor suppressors. The loss or inactivation of these proteins can disrupt normal cell cycle control and contribute to resistance to CDK4/6 inhibitors.

p16INK4A (CDKN2A): This protein is a specific natural inhibitor of CDK4 and CDK6. nih.gov The loss of the CDKN2A gene, which produces p16, is a common occurrence in many types of cancer. nih.gov While this loss leads to the overactivation of CDK4/6, making it a logical target for inhibition, it does not reliably predict sensitivity to these drugs. nih.govnih.gov Some research indicates that high levels of p16, especially when RB1 is also lost, are linked to resistance because the drug target (CDK4/6) is either already suppressed or its pathway is non-functional. nih.govresearchgate.net In contrast, other preclinical studies have associated the loss of p16 with the development of acquired resistance. nih.gov

p21 (CDKN1A) and p27 (CDKN1B): As members of the CIP/KIP family of CKIs, p21 and p27 can inhibit a wider array of cyclin-CDK complexes, including CDK2. nih.govspandidos-publications.com The loss of p21 and p27 can result in heightened CDK2 activity, which contributes to resistance against CDK4/6 inhibitors. iiarjournals.orgroyalsocietypublishing.org Studies have found that some resistant cell lines exhibit reduced levels of p21, and that restoring its expression can make the cells sensitive to the drug again. nih.govroyalsocietypublishing.org Additionally, an overabundance of Cyclin D can bind to and sequester p21 and p27, preventing them from inhibiting CDK2 and thereby allowing CDK2 to drive proliferation and mediate resistance. royalsocietypublishing.org

Over-activation or Bypass through Oncogenic Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common mechanism of resistance to CDK4/6 inhibitors. nih.goviiarjournals.org Activation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, can drive cell cycle progression independent of CDK4/6 activity. nih.goviiarjournals.org

Research has demonstrated that activation of the PI3K/AKT/mTOR pathway can lead to the stabilization of cyclin D, a key activator of CDK4/6, thereby promoting resistance. iiarjournals.org Furthermore, this pathway can bypass the need for CDK4/6 by activating downstream targets that promote cell cycle entry. frontiersin.org Preclinical models have shown that combining CDK4/6 inhibitors with PI3K inhibitors can overcome this resistance and lead to sustained tumor regression. aacrjournals.org The interplay between the CDK4/6 and PI3K/AKT/mTOR pathways is a key area of research for developing strategies to combat resistance. nih.govspringermedizin.de

Table 1: Key Findings on PI3K-AKT-mTOR Pathway Dysregulation in CDK4/6 Inhibitor Resistance

AlterationConsequenceTherapeutic ImplicationReference
PIK3CA mutationActivation of PI3K signalingCombination with PI3K inhibitors like alpelisib frontiersin.orgaacrjournals.org
PTEN lossIncreased AKT activationPotential for AKT or mTOR inhibitors nih.goviiarjournals.org
PDK1 upregulationFull activation of AKTTargeting PDK1 as a therapeutic strategy aacrjournals.org

The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway can serve as a bypass mechanism to overcome CDK4/6 inhibition. nih.govasco.org Increased signaling through the MAPK pathway can drive the expression of cyclins and other cell cycle regulators, thereby promoting G1-S transition even in the presence of CDK4/6 inhibitors. aacrjournals.org

Studies have shown that in some cancer models, acquired resistance to CDK4/6 inhibitors is associated with an increased reliance on MAPK signaling. aacrjournals.org This suggests that cells can adapt to the blockade of the CDK4/6 pathway by upregulating the RAS-RAF-MEK-ERK cascade. Consequently, the combination of CDK4/6 inhibitors with MEK inhibitors has shown promise in preclinical models of various cancers, including those with acquired resistance. aacrjournals.org

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated by their ligands, can trigger downstream signaling pathways, including the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. spandidos-publications.comscienceopen.com Amplification or activating mutations of FGFR1 and FGFR2 have been implicated in resistance to CDK4/6 inhibitors. nih.govnih.gov

The aberrant activation of FGFR signaling can lead to the upregulation of cyclin D1 and other cell cycle proteins, thereby overriding the inhibitory effects of CDK4/6 inhibitors. nih.gov Preclinical studies have demonstrated that overexpression of FGFR1 can induce resistance to the combination of a CDK4/6 inhibitor and endocrine therapy. scienceopen.com Conversely, inhibiting FGFR signaling has been shown to restore sensitivity to CDK4/6 inhibitors, highlighting the therapeutic potential of combined FGFR and CDK4/6 inhibition in resistant tumors. spandidos-publications.comnih.gov

The human epidermal growth factor receptor 2 (HER2), encoded by the ERBB2 gene, is a receptor tyrosine kinase that plays a significant role in the pathogenesis of certain cancers, particularly breast cancer. Activation of HER2 signaling can lead to the activation of both the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways. biorxiv.org While CDK4/6 inhibitors are primarily used in HER2-negative breast cancer, emerging evidence suggests that HER2 activation can contribute to resistance. nih.gov

The downstream signaling from activated HER2 can increase the expression of cyclin D1 and promote cell cycle progression, thus bypassing the need for CDK4/6 activity. frontiersin.org This suggests that in tumors that acquire HER2 activation, CDK4/6 inhibitors may lose their efficacy. The interplay between HER2 signaling and the cell cycle machinery is an important consideration in understanding and overcoming resistance to CDK4/6 inhibition.

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Recent studies have uncovered a role for this pathway in mediating resistance to CDK4/6 inhibitors. nih.gov Loss-of-function mutations in the FAT1 gene, a tumor suppressor and a component of the Hippo pathway, have been identified in patients with resistance to CDK4/6 inhibitors. nih.govnih.gov

The loss of FAT1 leads to the activation of the transcriptional co-activators YAP and TAZ, the main downstream effectors of the Hippo pathway. researchgate.netnih.gov Nuclear localization of YAP/TAZ results in the increased transcription of genes that promote cell proliferation, including CDK6. nih.gov This elevation in CDK6 levels can overcome the inhibitory effects of CDK4/6 inhibitors. nih.gov These findings establish a novel mechanism of resistance involving the Hippo pathway and suggest that targeting YAP/TAZ could be a strategy to resensitize tumors to CDK4/6 inhibition. mdpi.com

Table 2: Summary of Bypass Signaling Pathways in CDK4/6 Inhibitor Resistance

PathwayKey AlterationsMechanism of ResistancePotential Combination TherapyReference
PI3K-AKT-mTORPIK3CA mutations, PTEN lossSustained pro-proliferative signalingPI3K, AKT, or mTOR inhibitors nih.goviiarjournals.orgfrontiersin.orgaacrjournals.orgnih.govspringermedizin.de
RAS-RAF-MEK-ERKActivating mutations in RAS/RAFUpregulation of cyclins and cell cycle progressionMEK inhibitors nih.govasco.orgaacrjournals.orgaacrjournals.org
FGFR SignalingFGFR1/2 amplification/activationActivation of downstream PI3K and MAPK pathwaysFGFR inhibitors spandidos-publications.comscienceopen.comnih.govnih.gov
ERBB2 (HER2) SignalingERBB2 activation/mutationsActivation of PI3K and MAPK pathways, cyclin D1 upregulationHER2-targeted therapies biorxiv.orgnih.govfrontiersin.org
Hippo PathwayFAT1 loss, YAP/TAZ activationIncreased transcription of CDK6YAP/TAZ inhibitors nih.govnih.govresearchgate.netnih.govmdpi.com

Changes in Cyclin D-CDK4/6 Complex Composition

The composition and activity of the Cyclin D-CDK4/6 complex are central to the G1-S phase transition and, consequently, to the efficacy of CDK4/6 inhibitors. Alterations in this complex are a key mechanism of resistance. This can occur through various means, including the amplification of the CCND1 gene, which encodes Cyclin D1, or the amplification of the CDK4 or CDK6 genes themselves. Such amplifications lead to an overabundance of the target protein, which can overwhelm the inhibitory capacity of the drug. While preclinical data strongly support this as a resistance mechanism, clinical data from the PALOMA trials did not show a significant difference in progression-free survival based on CCND1 amplification or p16 loss, indicating the clinical relevance is still under investigation.

Involvement of the Oxidative Phosphorylation Pathway

Recent research has highlighted a connection between CDK4/6 inhibition and cellular metabolism, specifically the reprogramming of mitochondrial metabolism. Studies have shown that CDK4/6 inhibition can lead to an enhancement of mitochondrial metabolism, partly fueled by glutamine metabolism and fatty acid oxidation. This metabolic reprogramming may serve as a survival mechanism for cancer cells under the stress of cell cycle inhibition, potentially contributing to resistance. This metabolic shift appears to be at least partially dependent on the tumor suppressor protein p53. These findings suggest that targeting metabolic vulnerabilities, in addition to cell cycle pathways, could be a strategy to overcome resistance to CDK4/6 inhibitors.

Acquired Resistance Mechanisms

Acquired resistance emerges in tumors that were initially responsive to CDK4/6 inhibition. This typically involves the selection and expansion of cancer cell clones with specific genetic or epigenetic alterations that allow them to bypass the drug's effects.

Emergence via Selection for Alterations in Cell Cycle or Signaling Pathways

A primary mechanism of acquired resistance is the selection for tumor cells that have developed alterations in key cell cycle regulatory proteins or signaling pathways. One of the most well-documented alterations is the loss of the retinoblastoma (Rb) protein, the primary target of the Cyclin D-CDK4/6 complex. Loss of Rb function, often through inactivating mutations in the RB1 gene, uncouples the cell cycle from CDK4/6 regulation, rendering the inhibitors ineffective.

Activation of bypass signaling pathways is another common route to acquired resistance. These pathways can circumvent the G1 block imposed by CDK4/6 inhibitors. Key examples include:

PI3K/AKT/mTOR Pathway: This pathway is frequently activated in various cancers and has been strongly implicated in resistance to CDK4/6 inhibitors. Activation of this pathway can promote cell cycle progression independently of CDK4/6.

RAS/MEK/ERK (MAPK) Pathway: Activation of the MAPK pathway has also been identified as a mediator of resistance, capable of bypassing the need for CDK4/6 activity.

Fibroblast Growth Factor Receptor (FGFR) Pathway: Amplification and activation of FGFRs, particularly FGFR1 and FGFR2, have been associated with resistance to CDK4/6 inhibitors.

AlterationConsequence
Loss of Rb function Uncouples cell cycle control from CDK4/6, leading to direct resistance.
CDK4/6 Amplification Increases the amount of target protein, potentially overwhelming the inhibitor.
Cyclin E1 Amplification Can drive cell cycle progression via CDK2, bypassing the CDK4/6 blockade.
Activation of PI3K/AKT/mTOR Promotes cell survival and proliferation through a parallel pathway.
Activation of MAPK Pathway Provides an alternative route for signaling cell cycle progression.
Activation of FGFR Pathway Can drive proliferation through PI3K/AKT and MAPK pathways.

Adaptive Cellular Plasticity Leading to Bypass of Inhibition

Cancer cells can exhibit a remarkable degree of plasticity, allowing them to adapt to therapeutic pressures. This adaptive plasticity can lead to resistance to CDK4/6 inhibitors through non-genetic mechanisms. One such mechanism is transcriptional reprogramming, where cells alter their gene expression patterns to promote survival and proliferation despite the presence of the inhibitor. This can involve the activation of alternative transcription factors that drive the expression of pro-proliferative genes.

Furthermore, some tumor cells can enter a state of dormancy or senescence in response to CDK4/6 inhibition, only to re-enter the cell cycle upon drug withdrawal or through the acquisition of further resistance mechanisms. This cellular plasticity allows a subset of tumor cells to persist and eventually give rise to a resistant population. Studies have shown that even in the presence of a CDK4/6 inhibitor, a small fraction of cancer cells may continue to divide, a phenomenon termed "fractional resistance," which is thought to be driven by this inherent cellular plasticity.

Information Regarding "Cdk4/6-IN-6" Is Not Publicly Available

Following a comprehensive search of scientific databases and publicly available information, there is no specific chemical compound identified as "this compound." This designation does not correspond to any known investigational or approved drug, or a commercially available research compound within the class of CDK4/6 inhibitors.

The provided article outline focuses on a detailed aspect of resistance mechanisms to CDK4/6 inhibition, specifically "Drug-Dependent Resistance Phenotypes." While this is a critical area of ongoing research for approved CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib, the absence of any data on a compound named "this compound" makes it impossible to generate the requested scientific article.

Research into mechanisms of resistance to CDK4/6 inhibitors is a robust field. Studies have identified various ways cancer cells can evade the effects of these drugs, which are crucial in the treatment of hormone receptor-positive breast cancer. These mechanisms are broadly categorized and include alterations in the cell cycle machinery and the activation of bypass signaling pathways. However, without a specific molecule to focus on, a detailed analysis as per the user's request cannot be provided.

It is possible that "this compound" may be an internal, unpublished designation for a compound, a typographical error, or a compound that has not yet entered the public domain of scientific literature. Therefore, the generation of a scientifically accurate and informative article solely on "this compound" is not feasible at this time.

Rational Combination Strategies in Preclinical Development

Combinations Addressing Cell Cycle Plasticity and Redundancy

Targeting CDK2 Activity

Resistance to CDK4/6 inhibitors can arise through various mechanisms, including the upregulation of other cell cycle kinases, such as CDK2. When CDK4/6 is inhibited, cancer cells may compensate by increasing CDK2 activity, which can continue to drive cell cycle progression by phosphorylating the retinoblastoma protein (Rb) nih.govtandfonline.comfrontiersin.org. This "backstopping" effect by CDK2 can lead to continued proliferation and treatment failure.

Preclinical investigations have therefore focused on co-targeting CDK4/6 and CDK2 to overcome this resistance. Compounds that inhibit both CDK2 and CDK4/6, such as PF-06873600, have demonstrated efficacy in preclinical models, particularly in settings where resistance to CDK4/6 inhibitors is observed due to cyclin E/CDK2 activity nih.gov. Furthermore, the development of highly selective CDK2 degraders, like MRT-9643, shows promise when combined with CDK4/6 inhibitors. In preclinical models of hormone receptor-positive/HER2-negative breast cancer, this combination has led to deep tumor regression, suggesting a strategy to provide more sustained responses by simultaneously targeting both key cell cycle regulators firstwordpharma.com.

Combinations Enhancing Anti-Tumor Immunity

CDK4/6 inhibitors possess immunomodulatory properties that can enhance the anti-tumor immune response, making them attractive partners for immunotherapy agents. Preclinical studies have revealed that CDK4/6 inhibition can:

Enhance T-cell Activation: By modulating nuclear factor of activated T-cell (NFAT) activity, CDK4/6 inhibitors can promote T-cell activation and proliferation bmj.com.

Increase Antigen Presentation: These inhibitors can upregulate the expression of major histocompatibility complex (MHC) class I and II molecules on tumor cells and myeloid cells, thereby improving antigen presentation to T cells bmj.comnih.gov.

Modulate Immune Cell Populations: CDK4/6 inhibition can reduce the proliferation of immunosuppressive regulatory T cells (Tregs) and decrease the expression of DNA methyltransferase in Tregs, potentially rebalancing the tumor microenvironment ersnet.org.

Upregulate PD-L1: CDK4/6 inhibition has been shown to upregulate and stabilize programmed death-ligand 1 (PD-L1) on tumor cells, increasing their susceptibility to immune checkpoint inhibitor (ICI) therapy bmj.comersnet.org.

Preclinical models have demonstrated that combining CDK4/6 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, can lead to enhanced tumor regression, improved survival rates, and a more robust anti-tumor immune response bmj.comersnet.org. These findings provide a strong rationale for exploring such combinations in clinical settings to leverage the synergistic potential between cell cycle control and immune modulation.

Novel Combination Modalities

Emerging therapeutic modalities are being investigated in combination with CDK4/6 inhibitors to overcome resistance and improve treatment outcomes.

Proteolysis-targeting chimeras (PROTACs) represent a significant advancement in drug development, inducing targeted protein degradation rather than simple inhibition. These bifunctional molecules recruit cellular E3 ubiquitin ligases to target proteins, marking them for proteasomal degradation researchgate.netspringernature.comrsc.orgmdpi.com. Preclinical development has focused on creating PROTACs that target CDK4 and CDK6.

PROTACs derived from approved CDK4/6 inhibitors like palbociclib (B1678290) (e.g., pal-pom) and ribociclib (B560063) have been synthesized and evaluated. These PROTACs have demonstrated potent and selective degradation of CDK4 and/or CDK6, leading to cell cycle arrest and anti-proliferative activity researchgate.netrsc.orgmdpi.com. For instance, a palbociclib-based PROTAC, pal-pom, effectively degraded CDK4 with greater selectivity over CDK6 in MDA-MB-231 cells rsc.org. Such degraders offer a distinct mechanism of action that may circumvent resistance pathways associated with traditional inhibitors and could potentially offer more durable target engagement springernature.comrsc.org.

The combination of CDK4/6 inhibitors with endocrine therapy (ET), particularly aromatase inhibitors (AIs), has become a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer amegroups.orgmdpi.comclinmedjournals.orgmdpi.comkomen.org. Preclinical studies were pivotal in establishing the synergy between these agents. Aromatase inhibitors block estrogen production, thereby inhibiting estrogen receptor (ER)-driven cell proliferation. However, cancer cells can develop resistance by activating alternative proliferation pathways, such as the CDK4/6-cyclin D-Rb axis, which is independent of aromatase activity mdpi.com.

Compound List

Abemaciclib (B560072)

Palbociclib

Ribociclib

Trilaciclib

PF-07220060 (Cdk4/6-IN-6)

PF-06873600

MRT-9643

Pal-pom (PROTAC)

Fulvestrant

Letrozole

Trastuzumab

Patuzumab

Ibrutinib

Ipatasertib

Lucitanib

Venetoclax

Olaparib

Rucaparib

Niraparib

Talazoparib

Veliparib

Enzalutamide

Sorafenib

Vepdegestrant (ARV-471)

BYL719 (PI3K inhibitor)

MEK inhibitors

FGFR inhibitors

EGFR inhibitors

mTOR inhibitors

PI3K inhibitors

RAF inhibitors

ERK inhibitors

ARV-471

Biomarkers and Predictive Factors in Preclinical Research

Pharmacodynamic Biomarkers of Target Engagement and Pathway Modulation

Pharmacodynamic biomarkers are crucial in preclinical research to confirm that a drug is interacting with its intended target and modulating the downstream biological pathway. For a Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, these markers provide evidence of the drug's mechanism of action within the cell. However, a comprehensive search of publicly available scientific literature and research databases did not yield specific preclinical data for the compound Cdk4/6-IN-6. Therefore, the following sections describe the established pharmacodynamic biomarkers for the broader class of CDK4/6 inhibitors, which would be anticipated to be relevant for this compound if it follows a similar mechanism of action.

Phosphorylated Rb (pRb) Protein Levels

Inhibition of CDK4/6 is expected to prevent the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of these kinases. A reduction in the levels of phosphorylated Rb (pRb) is a primary indicator of target engagement for CDK4/6 inhibitors. Preclinical studies with other CDK4/6 inhibitors have consistently demonstrated a decrease in pRb levels in cancer cell lines and tumor xenografts upon treatment. This reduction in pRb is a direct pharmacodynamic marker of the intended biological effect.

Interactive Data Table: Effect on pRb Protein Levels

BiomarkerExpected Change with CDK4/6 InhibitionPreclinical Data for this compound
Phosphorylated Rb (pRb)DecreaseData not available

E2F Target Gene Transcription

The phosphorylation of Rb by CDK4/6 leads to the release of the E2F transcription factor, which then promotes the transcription of genes necessary for cell cycle progression from the G1 to the S phase. Consequently, inhibition of CDK4/6 and the subsequent decrease in pRb should lead to the repression of E2F target gene transcription. Commonly assessed E2F target genes in preclinical studies of CDK4/6 inhibitors include those involved in DNA replication and cell proliferation, such as thymidine kinase 1 (TK1), and various cyclins and minichromosome maintenance (MCM) proteins.

Interactive Data Table: Effect on E2F Target Gene Transcription

BiomarkerExpected Change with CDK4/6 InhibitionPreclinical Data for this compound
E2F Target Gene mRNA LevelsDecreaseData not available

Cell Cycle Arrest Markers (e.g., Geminin)

A direct consequence of CDK4/6 inhibition and the subsequent block in E2F-mediated transcription is the arrest of the cell cycle in the G1 phase. This can be monitored by analyzing the expression of proteins that are specifically expressed in certain phases of the cell cycle. Geminin is a protein that is present in the S, G2, and M phases of the cell cycle but is absent in G1. Therefore, a decrease in the percentage of Geminin-positive cells is a marker of G1 cell cycle arrest and an indirect pharmacodynamic biomarker for CDK4/6 inhibitor activity.

Interactive Data Table: Effect on Cell Cycle Arrest Markers

BiomarkerExpected Change with CDK4/6 InhibitionPreclinical Data for this compound
Geminin Protein LevelsDecreaseData not available

Predictive Biomarkers for Intrinsic Sensitivity

Predictive biomarkers help to identify which tumors are most likely to respond to a particular therapy. For CDK4/6 inhibitors, preclinical research has focused on identifying molecular characteristics that confer sensitivity to this class of drugs. As with pharmacodynamic biomarkers, specific preclinical data for this compound are not available. The following sections outline the key predictive biomarkers established for other CDK4/6 inhibitors.

Rb Expression and Functional Status

The presence of a functional Rb protein is considered a critical determinant of sensitivity to CDK4/6 inhibitors. Since Rb is the primary target of the CDK4/6-cyclin D complex, its absence or functional inactivation would render the inhibition of CDK4/6 ineffective in controlling cell cycle progression. Preclinical studies have consistently shown that cancer cell lines with loss-of-function mutations or deletions in the RB1 gene are resistant to CDK4/6 inhibitors. Therefore, the expression and functional status of Rb are considered the most important predictive biomarkers for sensitivity to this class of agents.

Interactive Data Table: Rb Expression and Sensitivity

BiomarkerAssociation with Sensitivity to CDK4/6 InhibitionPreclinical Data for this compound
Functional Rb ProteinPresence is predictive of sensitivityData not available
RB1 Gene StatusWild-type status is predictive of sensitivityData not available

Cyclin D1 Expression Levels

Cyclin D1 is a key binding partner and activator of CDK4 and CDK6. Overexpression of Cyclin D1, often due to gene amplification of CCND1, is a common event in several cancers and can drive the proliferation of tumor cells through the activation of CDK4/6. While high levels of Cyclin D1 might suggest a dependency on the CDK4/6 pathway, its role as a predictive biomarker for CDK4/6 inhibitor sensitivity has been shown to be complex in preclinical and clinical studies of other CDK4/6 inhibitors. Some studies have suggested that high Cyclin D1 levels are associated with sensitivity, while others have not found a clear correlation.

Interactive Data Table: Cyclin D1 Expression and Sensitivity

BiomarkerAssociation with Sensitivity to CDK4/6 InhibitionPreclinical Data for this compound
Cyclin D1 Protein ExpressionVariable and context-dependentData not available
CCND1 Gene AmplificationVariable and context-dependentData not available

Article on the Chemical Compound “this compound”

Following a comprehensive search for preclinical research data specifically on the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature that details its activity in relation to the specific biomarkers and predictive factors outlined in the requested article structure.

The topics listed—such as ER status, genomic alterations (CDK4/6 amplification, p16INK4A inactivation), RB1 mutations, CDK6 overexpression, PIK3CA mutations, and changes in EGFR-related gene expression—are well-established biomarkers and resistance mechanisms studied extensively in the context of approved and widely researched CDK4/6 inhibitors like palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072).

However, research findings that focus solely on "this compound" and connect it to these specific preclinical biomarkers for efficacy and resistance are not present in the current body of scientific publications. Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline while focusing exclusively on the compound “this compound.”

Future Directions and Emerging Research Avenues

Exploration in Diverse Preclinical Cancer Models (e.g., Malignant Pleural Mesothelioma, Mantle Cell Lymphoma, Non-Small Cell Lung Cancer, Sarcomas, Glioblastoma)The therapeutic potential of CDK4/6 inhibitors is being investigated across a wide range of cancer types. This section would have presented findings from preclinical studies in various malignancies.

Malignant Pleural Mesothelioma (MPM): Preclinical studies have shown that CDK4/6 inhibitors can decrease cell proliferation in MPM models, primarily by inducing cell cycle arrest and senescence. nih.govmesotheliomaresearchnews.combiorxiv.orggenesandcancer.comaacrjournals.org

Mantle Cell Lymphoma (MCL): Given that MCL is characterized by the overexpression of cyclin D1, targeting the CDK4/6 pathway is a rational therapeutic approach.

Non-Small Cell Lung Cancer (NSCLC): In preclinical NSCLC models, particularly those with KRAS mutations, CDK4/6 inhibitors have demonstrated the ability to induce an apoptotic response. nih.govnih.govascopost.comaacrjournals.orgaacrjournals.org

Sarcomas: The efficacy of CDK4/6 inhibitors in sarcomas is often linked to the amplification of CDK4 and the presence of a functional RB protein. nih.govascopubs.orgresearchgate.netaacrjournals.orgascopubs.org

Glioblastoma: The development of CDK4/6 inhibitors that can effectively cross the blood-brain barrier is a key area of research for treating brain tumors like glioblastoma.

Q & A

Q. What biochemical assays are critical for evaluating CDK4/6-IN-6’s inhibitory activity?

Methodological Answer: Utilize kinase inhibition assays with recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes to measure inhibition constants (Ki). For cellular activity, employ phospho-Rb (S795) ELISA in CDK4/6-dependent cell lines (e.g., JEKO-1) to determine IC50 values . Include controls for off-target effects by testing against unrelated kinases (e.g., CDK1/2).

Q. How can researchers validate the selectivity of this compound between CDK4 and CDK6?

Methodological Answer: Compare Ki values from kinase binding assays (e.g., CDK4/Cyclin D1: 0.6 nM vs. CDK6/Cyclin D3: 13.9 nM) . Structural modeling (e.g., molecular docking) can identify binding site differences. Validate selectivity in cellular models using CDK4- or CDK6-specific knockout lines to isolate functional contributions.

Q. What experimental models are appropriate for studying this compound’s therapeutic potential?

Methodological Answer: Use hormone receptor-positive (HR+) breast cancer cell lines (e.g., MCF-7) and xenograft models to mimic clinical settings. For resistance studies, generate this compound-resistant subclones via prolonged exposure and analyze bypass signaling pathways (e.g., PI3K/AKT) .

Q. How should researchers standardize dose-response curves for this compound in vitro?

Methodological Answer: Perform dose-response experiments with at least six concentrations (e.g., 0.1–1000 nM) in triplicate. Use nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC50. Normalize data to vehicle-treated controls and account for cell viability via ATP-based assays (e.g., CellTiter-Glo) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be resolved?

Methodological Answer: Investigate pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) using LC-MS/MS in plasma/tissue samples. Optimize formulations (e.g., PEGylation) to enhance solubility. Validate efficacy in orthotopic or patient-derived xenograft (PDX) models with pharmacodynamic markers (e.g., Rb phosphorylation) .

Q. What strategies mitigate resistance to this compound in preclinical models?

Methodological Answer: Combine this compound with PI3K/mTOR inhibitors or endocrine therapies (e.g., fulvestrant) in resistant models. Perform RNA-seq to identify compensatory pathways (e.g., Cyclin E overexpression). Test sequential vs. concurrent dosing regimens to delay resistance .

Q. How can structural modifications improve this compound’s drug-like properties?

Methodological Answer: Use structure-activity relationship (SAR) studies to modify the pyridopyrimidinone core. Introduce solubilizing groups (e.g., sulfonamides) or reduce metabolic liabilities (e.g., blocking CYP3A4 sites). Validate modifications via in vitro ADME assays (e.g., microsomal stability) .

Q. What statistical methods are optimal for analyzing synergistic effects of this compound combinations?

Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn. Use ANOVA with post-hoc tests to compare monotherapy vs. combination groups. Include synergy heatmaps to visualize dose-dependent interactions .

Q. How does this compound affect cell cycle dynamics in non-cancerous tissues?

Methodological Answer: Assess toxicity in primary human fibroblasts or hematopoietic stem cells using flow cytometry (e.g., cell cycle profiling) and senescence markers (e.g., β-galactosidase). Compare tissue-specific effects via RNA-seq of treated vs. untreated models .

Q. What biomarkers predict patient response to this compound in translational studies?

Methodological Answer: Correlate Rb status, Cyclin D1 amplification, and p16 loss with drug sensitivity in clinical trial biopsies. Use multiplex IHC to quantify phospho-Rb and Ki67 in tumor sections. Validate findings via retrospective analysis of patient-derived organoids .

Data Analysis & Contradiction Resolution

Q. How should researchers address variability in IC50 values across cell lines?

Methodological Answer: Standardize culture conditions (e.g., serum concentration, passage number). Use normalized growth inhibition metrics (e.g., GR50) to account for proliferation rates. Perform meta-analysis of published datasets to identify outlier-resistant lines .

Q. What methods validate target engagement of this compound in complex biological systems?

Methodological Answer: Employ cellular thermal shift assays (CETSA) to confirm target binding. Use phospho-proteomics to map downstream signaling changes. Cross-validate with CRISPR-Cas9 knockout models to confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.